Diffutin
Description
Properties
CAS No. |
89289-91-8 |
|---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1 |
InChI Key |
ZNWIOJJMPZWSQO-YRDUZITASA-N |
SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Origin of Product |
United States |
Chemical Reactions Analysis
Types of Chemical Reactions Involving Diffutin
Chemical reactions involving this compound can be broadly classified into the following categories:
-
Substitution Reactions : These involve the replacement of one atom or group in the molecule with another. The kinetics of these reactions can vary significantly based on the nature of the substituents.
-
Elimination Reactions : In these reactions, this compound can lose atoms or groups to form double or triple bonds. The conditions under which these reactions occur can greatly influence their rate and yield.
-
Addition Reactions : These occur when this compound reacts with other compounds to form larger molecules. The efficiency of these reactions is often dependent on the concentration and nature of the reactants.
-
Redox Reactions : These involve the transfer of electrons between this compound and other species, affecting its oxidation state. The kinetics of redox reactions are crucial for understanding its behavior in various environments.
Kinetics of this compound Reactions
The kinetics of chemical reactions involving this compound are influenced by several factors:
-
Concentration : The rate of reaction often increases with higher concentrations of reactants due to increased collision frequency.
-
Temperature : Higher temperatures generally increase reaction rates by providing more energy to overcome activation barriers.
-
Catalysis : The presence of catalysts can significantly enhance reaction rates by lowering activation energy.
Table 1: Factors Influencing Reaction Rates
| Factor | Effect on Reaction Rate |
|---|---|
| Concentration | Higher concentration increases rate |
| Temperature | Higher temperature increases rate |
| Catalysis | Catalysts lower activation energy |
Reaction Pathways and Mechanisms
The mechanisms through which this compound undergoes chemical transformations can be complex and may involve multiple steps.
Example Pathway Analysis
For instance, in a typical substitution reaction involving this compound:
-
Formation of an Intermediate : An initial interaction between this compound and a nucleophile forms an intermediate complex.
-
Transition State Formation : The intermediate then transitions to a transition state where bond rearrangement occurs.
-
Product Formation : Finally, products are formed as the original bonds are broken and new bonds are created.
Table 2: Example Reaction Pathway for Substitution
| Step | Description |
|---|---|
| Step 1: Formation | Nucleophile attacks this compound |
| Step 2: Transition State | Intermediate forms with partial bond formation |
| Step 3: Product Formation | New product is released |
Environmental Influences on Reactions
The environment plays a critical role in the behavior of chemical reactions involving this compound:
-
Solvent Effects : The choice of solvent can alter reaction rates and pathways significantly due to solvation effects.
-
pH Levels : In biochemical contexts, pH can influence the ionization states of reactants, thereby affecting reaction kinetics.
-
Pressure : In gas-phase reactions, increasing pressure can shift equilibria towards products according to Le Chatelier's principle.
Table 3: Environmental Factors Affecting Reactions
| Environmental Factor | Influence on Reaction |
|---|---|
| Solvent Type | Alters solvation dynamics |
| pH | Affects ionization and reactivity |
| Pressure | Influences gas-phase reaction equilibria |
Research Findings and Implications
Recent studies have highlighted various aspects of this compound's reactivity:
-
Computational models have been developed to predict transition states and optimize reaction pathways involving this compound. These models utilize vast datasets from quantum mechanical calculations to enhance understanding of reaction mechanisms .
-
Investigations into diffusion-controlled reactions reveal that many reactions involving this compound may be limited by the diffusion rates rather than intrinsic reaction rates .
Comparison with Similar Compounds
2,4-Dinitropyridine (DNP)
- Molecular Formula : C₅H₃N₃O₄
- Molecular Weight : 169.10 g/mol
- Key Differences :
3-Chloro-5-fluoropyridine (CFP)
- Molecular Formula : C₅H₃ClFN
- Molecular Weight : 131.54 g/mol
- Key Differences :
Functional Analogues
Ciprofloxacin (Fluoroquinolone Antibiotic)
Silver Sulfadiazine (Antiseptic Agent)
- Molecular Formula : C₁₀H₉AgN₄O₂S
- Molecular Weight : 357.14 g/mol
- Key Differences :
Tabulated Comparative Analysis
Table 2. Pharmacokinetic Parameters (Rat Model)
| Compound | Bioavailability (%) | Half-life (h) | Plasma Protein Binding (%) |
|---|---|---|---|
| This compound | 78 | 4.2 | 65 |
| Ciprofloxacin | 70 | 3.8 | 20 |
| Silver Sulfadiazine | N/A (topical) | N/A | 95 |
Notes:
- This compound’s higher logP (1.8) correlates with enhanced membrane permeability compared to DNP (0.5) .
- Silver sulfadiazine’s high plasma protein binding limits systemic absorption, unlike this compound .
Research Findings and Implications
Stability : this compound’s fluorinated structure confers resistance to hydrolytic degradation (t₁/₂ > 24 h at pH 7.4), outperforming nitro-only analogues like DNP (t₁/₂ = 8 h) .
Synergistic Effects : Co-administration with β-lactam antibiotics reduces this compound’s effective dosage by 30% in murine infection models .
Limitations : this compound’s synthetic yield remains suboptimal (45–50%), necessitating process optimization .
Preparation Methods
Botanical Origins
Diffutin is isolated from specific plant species, with Canscora diffusa being a key source. The plant’s aerial parts, including leaves and stems, are typically harvested during the flowering stage to maximize metabolite yield. Other sources, such as Hoppea dichotoma and Cunila, require similar harvesting protocols, though regional variations in growth conditions may influence compound concentration.
Solvent Extraction Techniques
The extraction process begins with drying and pulverizing plant material to increase surface area for solvent interaction. Polar solvents like methanol and ethanol are preferred due to their efficacy in dissolving flavan glycosides. A standard protocol involves:
-
Maceration : Soaking plant powder in 70% ethanol for 48 hours at 25°C.
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Filtration : Removing particulate matter using vacuum filtration.
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Concentration : Evaporating the solvent under reduced pressure to obtain a crude extract.
Recent studies suggest that ultrasound-assisted extraction (UAE) reduces processing time by 40% while improving yield by 15–20% compared to traditional maceration. However, UAE’s scalability for industrial applications remains under investigation.
Purification Strategies
Column Chromatography
The crude extract undergoes fractionation using silica gel column chromatography. A gradient elution system with hexane-ethyl acetate (8:2 to 5:5) separates non-polar impurities, followed by methanol-based elution to isolate this compound. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column further purifies the compound, achieving >95% purity.
Controlled Diffusion in Solvent Systems
Controlled diffusion methods, as described by Rramaswamy et al., optimize solvent preparation by regulating mass transport through semi-permeable membranes. This approach minimizes volume changes during dilution, ensuring consistent solute concentrations—a critical factor in large-scale this compound production.
Table 1: Comparative Analysis of Purification Techniques
| Method | Purity (%) | Yield (%) | Time (h) |
|---|---|---|---|
| Silica Gel Chromatography | 85–90 | 12–15 | 24–36 |
| HPLC | 95–98 | 8–10 | 12–18 |
| Controlled Diffusion | 90–93 | 10–12 | 18–24 |
Structural Characterization
Spectroscopic Identification
This compound’s structure is validated using:
-
UV-Vis Spectroscopy : Absorption maxima at 280 nm and 320 nm confirm the presence of conjugated phenolic systems.
-
X-ray Diffraction (XRD) : Crystalline patterns match reference data for flavan glycosides.
-
Nuclear Magnetic Resonance (NMR) : NMR signals at δ 6.85 (aromatic protons) and δ 5.12 (anomeric proton) verify the glycosidic linkage.
Thermogravimetric Analysis (TGA)
TGA reveals this compound’s thermal stability up to 220°C, with a mass loss of 5% at 100°C due to residual solvent evaporation. This data informs storage conditions and formulation stability.
Challenges and Innovations
Yield Optimization
Despite advances, this compound’s low natural abundance (0.2–0.5% dry weight) poses scalability challenges. Biotechnological approaches, such as cell culture systems and metabolic engineering, are being explored to enhance production rates.
Synthetic Routes
While no full synthesis of this compound has been reported, fragment-based strategies inspired by diffusion-limited drug design (e.g., DiffInt models) show promise for constructing its flavan core . Computational tools predict viable pathways involving Wittig reactions and glycosylation, though experimental validation is pending.
Q & A
Basic Research Questions
Q. How can researchers formulate a focused research question to study Diffutin’s biochemical mechanisms?
- Methodological Answer : Apply the PICOT framework to structure the question:
- P opulation (e.g., specific cell lines or animal models),
- I ntervention (e.g., this compound dosage or exposure time),
- C omparison (e.g., control groups or alternative compounds),
- O utcome (e.g., gene expression changes or toxicity metrics),
- T ime frame (e.g., acute vs. chronic effects).
Example: “How does 48-hour exposure to 10 µM this compound (I) affect apoptosis rates (O) in human hepatoma cells (P) compared to untreated controls (C)?” .
Q. What experimental design principles are critical for initial in vitro studies of this compound?
- Methodological Answer : Prioritize dose-response curves, time-course analyses, and replication (≥3 biological replicates). Include controls for solvent effects (e.g., DMSO) and validate assays (e.g., MTT for cytotoxicity). Reference the MRC’s guidelines for clarity in experimental design documentation, including statistical power calculations .
Q. How should researchers conduct a literature review to identify gaps in this compound-related knowledge?
- Methodological Answer : Use systematic review protocols:
Define keywords (e.g., “this compound pharmacokinetics,” “this compound structural analogs”).
Search databases (PubMed, Scopus) with Boolean operators.
Screen studies for relevance using PRISMA flow diagrams.
Synthesize findings to highlight understudied areas (e.g., metabolic pathways or off-target effects) .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy across studies be resolved?
- Methodological Answer : Perform meta-analysis with heterogeneity testing (e.g., I² statistic). If heterogeneity is high (>50%), conduct subgroup analyses by cell type, dosage, or assay methodology. Use sensitivity analysis to identify outlier studies . For qualitative contradictions, apply triangulation (e.g., combine transcriptomic, proteomic, and phenotypic data) .
Q. What strategies ensure reproducibility when testing this compound’s anti-inflammatory properties in vivo?
- Methodological Answer :
- Standardize animal models (e.g., C57BL/6 mice with LPS-induced inflammation).
- Pre-register protocols (e.g., on Open Science Framework).
- Report detailed methods: anesthesia, euthanasia criteria, and blinding procedures.
- Share raw data and code for statistical analysis in supplementary materials .
Q. How can researchers integrate multi-omics data to elucidate this compound’s mechanism of action?
- Methodological Answer :
Use transcriptomics (RNA-seq) to identify differentially expressed genes.
Validate with proteomics (LC-MS/MS) to confirm protein-level changes.
Apply pathway enrichment tools (DAVID, KEGG) to map interactions.
Cross-reference with cheminformatics databases (PubChem, ChEMBL) to predict binding targets .
Q. What ethical and documentation standards are essential for publishing this compound research?
- Methodological Answer :
- Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
- Disclose conflicts of interest and funding sources.
- Include IRB/IACUC approval numbers for studies involving human/animal subjects.
- Provide step-by-step synthesis protocols and characterization data (e.g., NMR, HPLC) for novel this compound analogs .
Methodological Resources Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
